molecular formula C19H20N2OS2 B6477366 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide CAS No. 2640882-27-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide

Cat. No. B6477366
CAS RN: 2640882-27-3
M. Wt: 356.5 g/mol
InChI Key: FEJGQVIEUBFNBO-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide” is a complex organic compound. It contains a bithiophene group, which is a type of aromatic compound consisting of two thiophene rings fused together. It also contains a benzamide group, which is a type of amide derived from benzoic acid, and a dimethylamino group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings, which could result in interesting electronic properties. The presence of the amide group could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide” could participate in a variety of chemical reactions. The reactivity of this compound would be influenced by factors such as the electron-donating and electron-withdrawing effects of the different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene group could impart increased planarity and conjugation, potentially leading to interesting optical and electronic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

4-(dimethylamino)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-21(2)15-7-5-14(6-8-15)19(22)20-12-11-16-9-10-18(24-16)17-4-3-13-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJGQVIEUBFNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide

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